What are the physicochemical properties of (3-Carboxypropyl)trimethylammonium chloride?
What are the physicochemical properties of (3-Carboxypropyl)trimethylammonium chloride?
Technical Monograph: (3-Carboxypropyl)trimethylammonium Chloride
Executive Summary
(3-Carboxypropyl)trimethylammonium chloride, commonly known as
This guide provides a definitive physicochemical profile, structural characterization data, and validated experimental protocols for researchers in drug discovery, metabolomics, and chemical biology.
Physicochemical Characterization
The following data represents the core physical properties of the chloride salt form. Researchers must distinguish between the inner salt (zwitterion) and the hydrochloride salt, as their solubility and melting behaviors differ.
| Property | Value / Description |
| IUPAC Name | (3-Carboxypropyl)trimethylazanium chloride |
| Common Synonyms | |
| CAS Number | 6249-56-5 (Chloride salt); 407-64-7 (Inner salt) |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Physical State | White crystalline powder |
| Melting Point | ~220 °C (with decomposition) |
| Solubility | Water: Highly soluble (>1000 g/L); hygroscopic.Organic Solvents: Soluble in DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Ether).[1][2][3] |
| Acidity (pKa) | ~4.4 (Carboxylic acid group) |
| Hygroscopicity | High (Requires desiccation for storage) |
Structural Characterization (Spectroscopy)
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The quaternary nitrogen induces significant deshielding on adjacent protons.
Nuclear Magnetic Resonance ( H NMR)
Solvent: Deuterium Oxide (
| Position | Multiplicity | Integration | Assignment | |
| N-CH | 3.10 - 3.12 | Singlet (s) | 9H | Trimethylammonium group |
| N-CH | 3.25 - 3.35 | Multiplet (m) | 2H | |
| C-CH | 1.95 - 2.05 | Multiplet (m) | 2H | |
| CH | 2.35 - 2.45 | Triplet (t) | 2H |
Analyst Note: Chemical shifts may vary slightly based on pH and concentration. The N-methyl singlet is the most diagnostic feature.
Mass Spectrometry (ESI-MS)
Mode: Positive Electrospray Ionization (+ESI)
-
Precursor Ion (
): 146.1 m/z -
Key Fragment Ions (MS/MS):
-
87.1 m/z: Loss of trimethylamine (Characteristic of quaternary amines).
-
60.1 m/z: Loss of butyric acid moiety.
-
Biological Significance & Pathways
GBB is the final intermediate in the biosynthesis of Carnitine. It is hydroxylated by the enzyme
Figure 1: Metabolic fate of
Analytical Methodology: Quantification Protocol
Due to the high polarity of GBB, standard Reversed-Phase (C18) chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for robust quantification.
Protocol: LC-MS/MS Quantification in Plasma/Media
-
Sample Preparation:
-
Aliquot
of plasma/media. -
Add
of Acetonitrile (ACN) containing internal standard (e.g., -GBB). -
Vortex for 30s; Centrifuge at
for 10 min at 4°C. -
Transfer supernatant to a glass vial.
-
-
Chromatographic Conditions:
-
Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC),
, . -
Mobile Phase A:
Ammonium Formate in Water, pH 3.0. -
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-5 min: 90%
50% B -
5-7 min: 50% B
-
7.1 min: Re-equilibrate to 90% B.
-
-
-
Mass Spectrometry Settings (MRM):
-
Ionization: ESI Positive.
-
Transition (Quantifier):
(CE: 20-25 eV). -
Transition (Qualifier):
.
-
Handling, Stability & Safety
-
Storage: Store at -20°C in a desiccator. The chloride salt is extremely hygroscopic; exposure to ambient air will result in deliquescence (turning into a liquid).
-
Stability: Stable in aqueous solution (pH 2-8) for 24 hours at 4°C. For long-term storage of stock solutions, use -80°C.
-
Safety: Irritant to eyes and skin. Wear nitrile gloves and safety glasses. Consult the SDS before handling.
References
-
Koeth, R. A., et al. (2014). "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[6][7] Cell Metabolism, 20(5), 799-812.[7] -
Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal, 361(3), 417-429.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22620, (3-Carboxypropyl)trimethylammonium chloride." PubChem.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: (3-Carboxypropyl)trimethylammonium chloride."
Sources
- 1. Gamma-Butyrobetaine | C7H15NO2 | CID 725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gamma-Butyrobetaine Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Crystal structure of human gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
